

Confirming Cellular Target Engagement of SR-3029: A Comparative Guide

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Compound of Interest

Compound Name: SR-3029

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This guide provides an objective comparison of methodologies to confirm the cellular target engagement of **SR-3029**, a potent and selective inhibitor of Casein Kinase 1 δ (CK1 δ) and Casein Kinase 1 ϵ (CK1 ϵ).^[1] Understanding and verifying that a compound interacts with its intended target within a complex cellular environment is a critical step in drug discovery and chemical biology.^[2]^[3] This document outlines experimental approaches and presents supporting data for **SR-3029**.

Quantitative Data Summary: SR-3029 vs. Alternative CK1 Inhibitors

SR-3029 demonstrates high potency for its primary targets, CK1 δ and CK1 ϵ , and selectivity against other kinases.^[4] Its cellular activity is consistent with its biochemical potency. The following table compares **SR-3029** with other known CK1 inhibitors.

Parameter	SR-3029	PF-670462	D4476
Target(s)	CK1δ / CK1ε	CK1δ / CK1ε	CK1, ALK5, p38 MAPK
IC50 CK1δ	44 nM[1][5]	~200 nM	300 nM
IC50 CK1ε	260 nM[1][5]	~200 nM	400 nM
Ki (CK1δ/ε)	97 nM[5]	Not Reported	Not Reported
Cellular EC50 (A375)	86 nM[5]	Inactive	>10 μM
Notable Off-Targets	FLT3 (IC50 = 3000 nM)[5]	Multiple, including pro-apoptotic kinases[6]	ALK5 (IC50 = 500 nM)

Key Experimental Protocols for Target Engagement

Confirming target engagement involves both direct and indirect methods. Direct methods assess the physical interaction between the compound and its target, while indirect methods measure the functional consequences of this interaction.

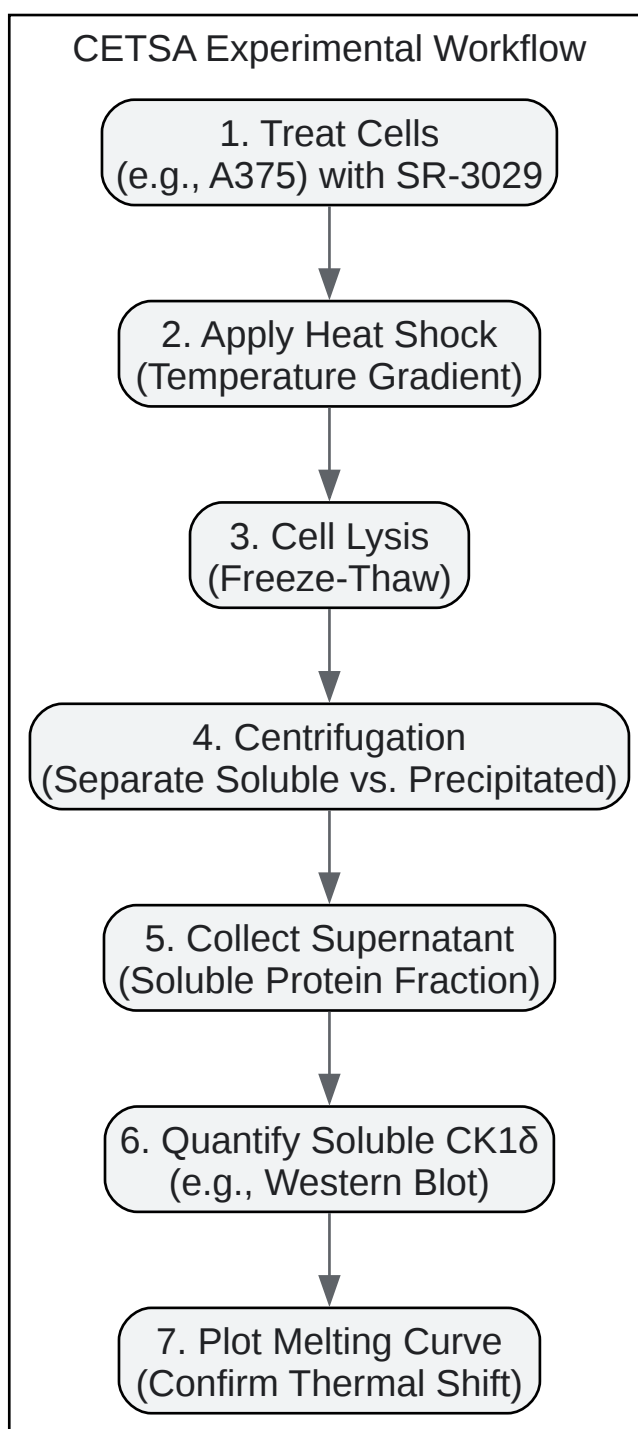
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful label-free method to directly confirm target engagement in a cellular context.[7] It is based on the principle that a ligand binding to its target protein confers thermal stability.

Methodology:

- **Cell Treatment:** Culture cells (e.g., A375 melanoma or a breast cancer cell line overexpressing CK1δ) and treat with various concentrations of **SR-3029** or a vehicle control for a specified time (e.g., 1-2 hours).
- **Heat Shock:** Resuspend the cells in a buffered solution and heat them across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by rapid cooling.
- **Cell Lysis:** Lyse the cells through freeze-thaw cycles.

- Fractionation: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
- Protein Quantification: Analyze the amount of soluble CK1δ in the supernatant using Western blotting or targeted mass spectrometry.
- Data Analysis: Plot the amount of soluble CK1δ as a function of temperature for each **SR-3029** concentration. A shift in the melting curve to a higher temperature in the presence of **SR-3029** confirms target engagement.



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Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Wnt/ β -Catenin Pathway Phosphorylation Assay

SR-3029 is known to inhibit Wnt/ β -catenin signaling, which is driven by CK1 δ in certain cancers.[6][8] Measuring the phosphorylation status of key pathway components provides indirect but functionally crucial evidence of target engagement.

Methodology:

- **Cell Culture and Treatment:** Seed cells known to have active Wnt/ β -catenin signaling (e.g., T47D, MCF7) and treat with a dose-response of **SR-3029** for an appropriate time (e.g., 6-24 hours).
- **Protein Extraction:** Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.
- **Western Blotting:**
 - Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
 - Probe with primary antibodies against total β -catenin, active (non-phosphorylated) β -catenin, and a loading control (e.g., GAPDH).
 - Incubate with the appropriate secondary antibodies and visualize the bands.
- **Analysis:** Quantify the band intensities. Target engagement of CK1 δ by **SR-3029** is expected to inhibit the destruction complex, leading to an accumulation of active, non-phosphorylated β -catenin in the cytoplasm and nucleus.

Quantitative PCR (qPCR) of Wnt Target Genes

A downstream functional consequence of **SR-3029**'s engagement with CK1 δ is the modulation of Wnt-responsive gene expression.[5]

Methodology:

- **Cell Treatment:** Treat cells as described in the phosphorylation assay protocol.
- **RNA Extraction:** Isolate total RNA from the cell lysates using a suitable kit.
- **cDNA Synthesis:** Reverse transcribe the RNA into cDNA.

- qPCR: Perform quantitative PCR using primers specific for Wnt target genes (e.g., AXIN2, CCND1 (Cyclin D1), MYC) and a housekeeping gene for normalization (e.g., GAPDH).
- Data Analysis: Calculate the relative change in gene expression (e.g., using the $\Delta\Delta C_t$ method). Inhibition of CK1 δ by **SR-3029** should lead to a dose-dependent decrease in the expression of these target genes.

Signaling Pathway Visualization

SR-3029 engages CK1 δ , a key component of the β -catenin destruction complex in the Wnt signaling pathway. Inhibition of CK1 δ disrupts the complex's ability to phosphorylate β -catenin, preventing its ubiquitination and degradation.

Caption: **SR-3029** inhibits CK1 δ in the Wnt/ β -Catenin pathway.

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References

1. selleckchem.com [selleckchem.com]
2. Small-Molecule Target Engagement in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
3. pascal-cofc.library.cofc.edu [pascal-cofc.library.cofc.edu]
4. Development of highly selective casein kinase 1 δ /1 ϵ (CK1 δ / ϵ) inhibitors with potent antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
5. medchemexpress.com [medchemexpress.com]
6. Therapeutic Targeting of Casein Kinase 1 δ in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
7. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
8. Therapeutic targeting of casein kinase 1 δ in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

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